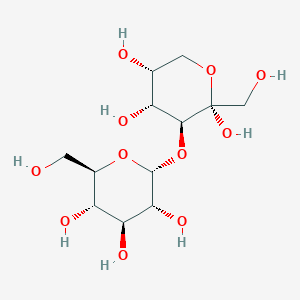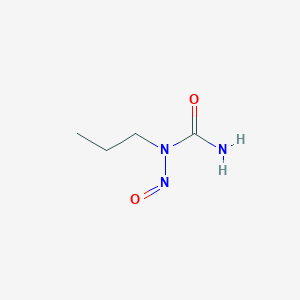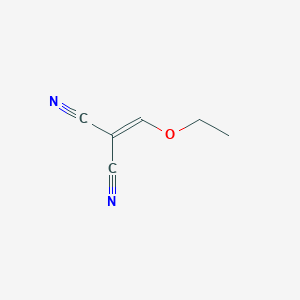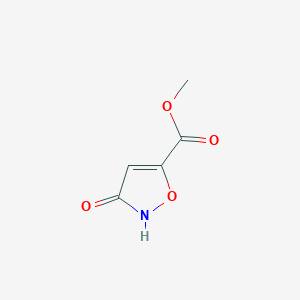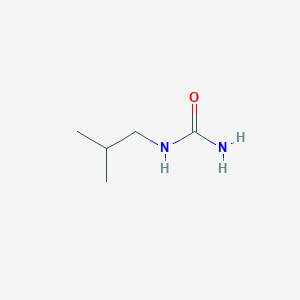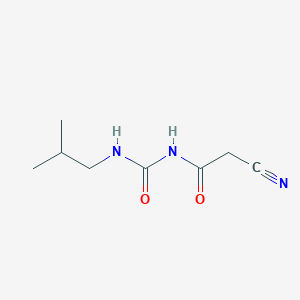
4,4'-Dithiobiscinnamic Acid
Descripción general
Descripción
4,4’-Dithiobiscinnamic Acid is a chemical compound with the molecular formula C18H14O4S2 and a molecular weight of 358.43 . It is primarily used in research .
Molecular Structure Analysis
The molecular structure of 4,4’-Dithiobiscinnamic Acid is represented by the formula C18H14O4S2 . This indicates that the compound consists of 18 carbon atoms, 14 hydrogen atoms, 4 oxygen atoms, and 2 sulfur atoms .Chemical Reactions Analysis
While specific chemical reactions involving 4,4’-Dithiobiscinnamic Acid are not available, it’s important to note that chemical reactions are influenced by factors such as the presence of other substances, temperature, and pressure .Physical And Chemical Properties Analysis
4,4’-Dithiobiscinnamic Acid is a solid substance . Its physical and chemical properties would be determined by factors such as its molecular structure and the nature of its constituent atoms .Aplicaciones Científicas De Investigación
Medical Applications :
- Vasodilation and Antithrombotic Functions : 4-hydroxy-3,5-di-tret-butylcinnamic acid has been shown to preserve vasodilating and antithrombotic functions, which can be beneficial for patients with acute cerebral ischemia (Voronkov & Pozdnyakov, 2018).
- Exercise Tolerance and Fatigue Reduction : 3,4-Dihydroxycinnamic acid improves exercise tolerance, reduces fatigue, and enhances antioxidant activity in rats without affecting blood glucose or antioxidant enzymes (Novaes et al., 2012).
- Therapeutic Effects for Various Diseases : Ferulic acid, which has structures related to cinnamic acid derivatives, shows potential therapeutic effects in treating diseases like diabetes, cancer, and cardiovascular diseases due to its antioxidant and anti-inflammatory properties (Babbar et al., 2021).
Chemical and Biochemical Analysis :
- Determining Sulfhydryl Groups in Biological Materials : This compound is useful for determining sulfhydryl groups in biological materials and for splitting disulfide bonds by reduced heme in blood (Ellman, 1959).
Sensor Development :
- pH Sensors and Intracellular pH Monitoring : DTBA (related to 4,4'-Dithiobiscinnamic Acid) has shown potential for pH sensors and intracellular pH monitoring due to its better Raman activity, higher reaction efficiency, and more stable reactions than pMBA (Yang et al., 2020).
Food and Cosmetic Industry :
- Antioxidant Activity in Food : Hydroxycinnamic acid derivatives, like ferulic acid, are found in various plants and exhibit antioxidant, antimicrobial, and anti-inflammatory properties, making them valuable additives in food and cosmetic industries (Ou & Kwok, 2004).
Agricultural Applications :
- Herbicide Research : Studies have focused on 2,4-D herbicide toxicity, with future research likely to delve into molecular biology, gene expression, and pesticide degradation (Zuanazzi et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
3-[4-[[4-(2-carboxyethenyl)phenyl]disulfanyl]phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4S2/c19-17(20)11-5-13-1-7-15(8-2-13)23-24-16-9-3-14(4-10-16)6-12-18(21)22/h1-12H,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSTUSJOMJITTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)SSC2=CC=C(C=C2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408059 | |
| Record name | 4,4'-Dithiobiscinnamic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-Dithiobiscinnamic Acid | |
CAS RN |
38650-27-0 | |
| Record name | 4,4'-Dithiobiscinnamic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70408059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




